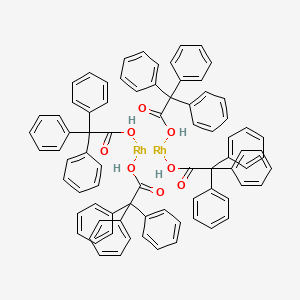
Rhodium(II) 2,2,2-triphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) 2,2,2-triphenylacetate is a compound with the CAS Number: 68803-79-2 . It has a molecular weight of 677.58 and its IUPAC name is rhodium (II) 2,2,2-triphenylacetate .
Chemical Reactions Analysis
Rhodium(II) 2,2,2-triphenylacetate has been used in the insertion reaction of aryldiazoacetates with ortho-isopropyl or ortho-ethyl groups . This reaction proceeded site-selectively to afford 2-unsubstituted indane-1-carboxylates in 75%–96% yields .Physical And Chemical Properties Analysis
Rhodium(II) 2,2,2-triphenylacetate is a solid . It should be stored sealed in a dry place at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Rhodium(II) triphenylacetate has been found to be highly selective in catalyzing the decomposition of α-diazocarbonyl compounds. This catalysis results in an efficient entry to variously substituted indan-2-ones, indicating its utility in organic synthesis (Hashimoto, Watanabe, & Ikegami, 1992).
Intramolecular C-H Insertion Reactions
This compound has shown exceptional selectivity for C-H insertion into methylene over methine in catalytic decompositions of α-diazo β-keto esters. It provides a method for constructing bicyclic compounds, which is significant in synthetic chemistry (Hashimoto, Watanabe, & Ikegami, 1992).
Polymerization of Phenylacetylenes
A tetracoordinate rhodium complex involving triphenylacetate has been effective in the polymerization of phenylacetylenes, crucial for producing well-controlled polyenes. This application demonstrates the compound's relevance in the field of polymer chemistry (Kishimoto et al., 1999).
Alkene Epoxidation
The combination of dirhodium(II) complex with iodine(III) oxidants, including triphenylacetate, promotes the epoxidation of alkenes. This process is applicable to various alkenes and has implications in organic synthesis and industrial chemistry (Nasrallah et al., 2018).
Ultraviolet Plasmonics
Rhodium nanoparticles, including compounds with triphenylacetate, have been used in ultraviolet plasmonics. They have shown potential in enhancing ultraviolet photocatalysis and Raman spectroscopy (Watson et al., 2015).
Homogeneous Hydrogenation Catalysts
Rhodium(II) carboxylates like triphenylacetate have been used as catalysts for the hydrogenation of unsaturated substances. This has implications in industrial processes involving the hydrogenation of various organic compounds (Legzdins et al., 1970).
Safety And Hazards
Propriétés
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCTLAWFCYESK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30O4Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(II) 2,2,2-triphenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)
![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)
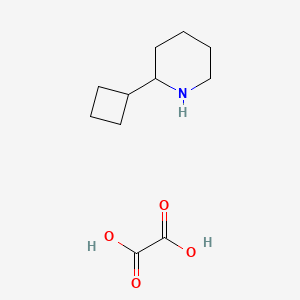
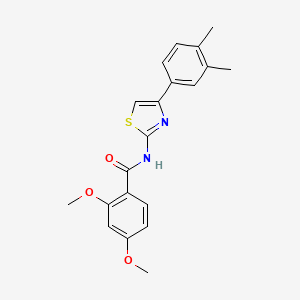
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
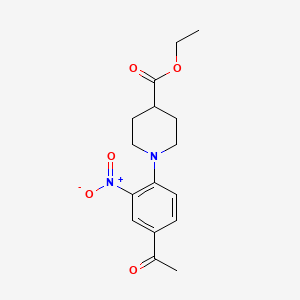
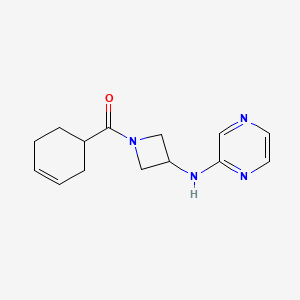
![3-(4-Chlorophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462626.png)
![N-(4-chlorophenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2462628.png)